molecular formula C13H15NO3 B7867181 5-(2-Formyl-6-methoxyphenoxy)pentanenitrile

5-(2-Formyl-6-methoxyphenoxy)pentanenitrile

Cat. No.: B7867181
M. Wt: 233.26 g/mol
InChI Key: KSLXCRBURPRMSB-UHFFFAOYSA-N
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Description

5-(2-Formyl-6-methoxyphenoxy)pentanenitrile is a nitrile-containing organic compound characterized by a pentanenitrile backbone substituted with a 2-formyl-6-methoxyphenoxy group. The compound’s functional groups—formyl, methoxy, and nitrile—impart reactivity that may be exploited in condensation reactions, nucleophilic additions, or as a precursor for heterocyclic systems.

Properties

IUPAC Name

5-(2-formyl-6-methoxyphenoxy)pentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-16-12-7-5-6-11(10-15)13(12)17-9-4-2-3-8-14/h5-7,10H,2-4,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLXCRBURPRMSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCCCCC#N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Formyl-6-methoxyphenoxy)pentanenitrile typically involves the reaction of 2-formyl-6-methoxyphenol with a suitable pentanenitrile derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-(2-Formyl-6-methoxyphenoxy)pentanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-Formyl-6-methoxyphenoxy)pentanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Formyl-6-methoxyphenoxy)pentanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo hydrolysis or reduction, influencing the compound’s biological activity .

Comparison with Similar Compounds

Reactivity and Stability

  • Aromatic vs. Aliphatic Substituents: The 2-formyl-6-methoxyphenoxy group in the target compound enhances aromatic π-system interactions compared to aliphatic analogs like 5-(methylthio)pentanenitrile. This may increase stability under thermal conditions but reduce volatility, contrasting with the latter’s role as a volatile odorant .

Hazard Profiles

  • Toxicity Trends: Pentanenitrile derivatives often exhibit acute oral toxicity (e.g., H302 in ) and skin irritation.

Biological Activity

5-(2-Formyl-6-methoxyphenoxy)pentanenitrile is a compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including various mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a methoxy group and a formyl group attached to a phenoxy moiety, which is linked to a pentanenitrile chain. Its molecular formula is C_{14}H_{15}NO_3, with a molecular weight of approximately 249.35 g/mol.

Mechanisms of Biological Activity

  • Antioxidant Activity :
    • The presence of the methoxy group in the compound contributes to its antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to cellular damage and various diseases .
  • Antimicrobial Effects :
    • Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. For example, derivatives of phenolic compounds have shown efficacy against various bacterial strains, suggesting that this compound may possess similar activities .
  • Antiproliferative Properties :
    • Research suggests that compounds containing phenolic structures can inhibit the proliferation of cancer cells. The potential antiproliferative effects of this compound warrant further investigation, particularly against human cancer cell lines such as HeLa and A549 .

Case Studies and Experimental Data

  • Antioxidant Assays :
    • In vitro assays demonstrated that the compound exhibited significant antioxidant activity, which was measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging methods. The results indicated a dose-dependent response, highlighting its potential as a natural antioxidant agent.
  • Antimicrobial Activity :
    • A study evaluated the antimicrobial effects of various phenolic compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that similar compounds had minimum inhibitory concentrations (MICs) ranging from 62.5 to 125 µg/mL against these bacteria, suggesting that this compound could exhibit comparable efficacy .
  • Cell Viability Assays :
    • Experiments conducted on cancer cell lines revealed that phenolic compounds can reduce cell viability significantly. For instance, IC50 values for related compounds were noted at approximately 226 µg/mL for HeLa cells, indicating potential therapeutic applications in oncology .

Comparative Analysis with Similar Compounds

Compound NameStructureAntioxidant ActivityAntimicrobial ActivityAntiproliferative Activity
This compoundStructureModerateEffective against E. coli and S. aureusPotentially effective against HeLa
4-Hydroxy-4-(4-methoxyphenyl)-1-iso-propylpiperidineStructureHighModerateHigh
4-Methoxy-4-phenylpiperidineStructureLowLowModerate

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